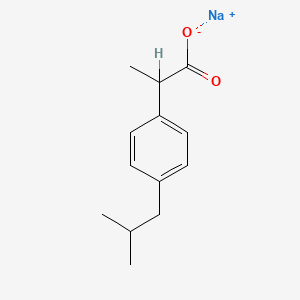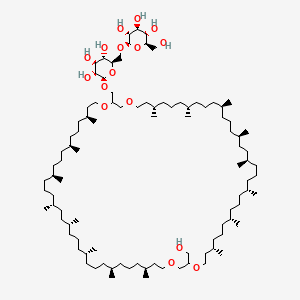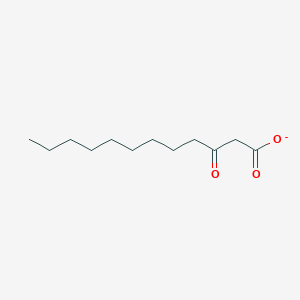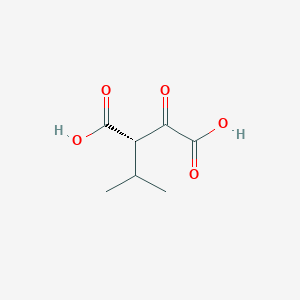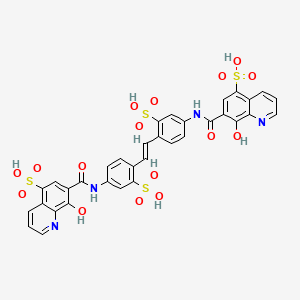![molecular formula C12H22O10 B1238262 (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal CAS No. 90-74-4](/img/structure/B1238262.png)
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal
Vue d'ensemble
Description
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal is a disaccharide composed of α-L-rhamnopyranosyl and β-D-glucopyranose. This compound is commonly found in various flavonoid glycosides, such as rutin, which is present in many plants, including citrus fruits .
Mécanisme D'action
Rutinose, also known as “(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal” or “0C4U3505G3”, is a disaccharide present in some flavonoid glycosides . It is a compound of interest due to its potential pharmacological properties.
Target of Action
Rutinose, as a component of the flavonoid rutin, interacts with various protein systems and free radicals . The targets with the largest difference in VINA scores were PGE2, GSK3β, and PPARγ, suggesting that rutinose may act on these targets .
Mode of Action
Rutinose, as part of rutin, can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . The aglycone of rutin can delay the development of human T-lymphocytes in the late G1 phase of the cell cycle .
Biochemical Pathways
The rutin catabolic pathway involves the hydrolysis of rutin into quercetin and rutinose . This process is facilitated by enzymes such as rutinase and rutinosidase . The metabolic pathway of the major phenolic compound quercetin-3-O-rutinoside by L. plantarum appears to involve the direct fission of the C-ring at C2–O1 and C3–C4 bonds .
Pharmacokinetics
Rutin, which contains rutinose, is relatively poorly absorbed in the intestines. The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .
Result of Action
The pharmacological properties and mechanisms of action of the flavonoid rutin, which contains rutinose, have been reviewed. Rutin can interact with free radicals and various protein systems to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity .
Action Environment
The efficiency of rutinose in transglycosylation reactions is highest with fully dissolved rutin in reaction mixtures containing 25% dimethyl sulfoxide . This suggests that the solvent environment can significantly influence the action and efficacy of rutinose.
Analyse Biochimique
Biochemical Properties
Rutinose is involved in several biochemical reactions, particularly in the hydrolysis and synthesis of flavonoid glycosides. The enzyme rhamnodiastase catalyzes the hydrolysis of rutin to produce quercetin and rutinose . Additionally, fungal flavonoid-specific glucosidases, such as those from Mucor circinelloides and Penicillium chrysogenum, can hydrolyze rutin to release rutinose . These enzymes exhibit high specificity for flavonoid glucosides and rutinosides, making them essential for the biotransformation of rutinose-containing compounds.
Cellular Effects
Rutinose influences various cellular processes through its role in the metabolism of flavonoid glycosides. The hydrolysis of rutin to release quercetin and rutinose can impact cell signaling pathways, gene expression, and cellular metabolism. Quercetin, a product of rutin hydrolysis, is known for its antioxidant, anti-inflammatory, and anticancer properties . The presence of rutinose in flavonoid glycosides can modulate the bioavailability and biological activity of these compounds, thereby affecting cellular functions.
Molecular Mechanism
At the molecular level, rutinose exerts its effects through interactions with specific enzymes and biomolecules. The enzyme rhamnodiastase binds to rutin and catalyzes its hydrolysis to produce quercetin and rutinose . Fungal glucosidases, such as those from Mucor circinelloides and Penicillium chrysogenum, also interact with rutin to release rutinose . These enzymes exhibit high specificity for the glycosidic bonds in flavonoid glycosides, facilitating the release of rutinose and other sugar moieties.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of rutinose can vary depending on the conditions. During the extraction of rutin from plant materials, various transformation and degradation products of rutinose can be formed . The stability of rutinose is influenced by factors such as extraction time, alcohol concentration, and pH of the extractant . Long-term effects of rutinose on cellular function have been observed in in vitro and in vivo studies, highlighting its potential impact on biological systems.
Dosage Effects in Animal Models
The effects of rutinose in animal models can vary with different dosages. Studies have shown that the bioavailability and biological activity of rutinose-containing flavonoid glycosides are dose-dependent . High doses of rutinose or its glycosides may exhibit toxic or adverse effects, while lower doses can have beneficial effects on cellular function and metabolism. Threshold effects and dose-response relationships are important considerations in the study of rutinose in animal models.
Metabolic Pathways
Rutinose is involved in the metabolic pathways of flavonoid glycosides. The enzyme rhamnodiastase catalyzes the hydrolysis of rutin to produce quercetin and rutinose . Additionally, fungal glucosidases from Mucor circinelloides and Penicillium chrysogenum can hydrolyze rutin to release rutinose . These enzymes play a crucial role in the metabolism of rutinose-containing compounds, influencing metabolic flux and metabolite levels.
Méthodes De Préparation
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal can be prepared from rutin through enzymatic hydrolysis using the enzyme rhamnodiastase . This process involves the cleavage of rutin into quercetin and rutinose. Another method involves the use of a diglycosidase enzyme secreted by the fungal strain Fusarium moniliforme . This enzyme catalyzes the transformation of rutin to quercetin and rutinose without degrading the disaccharide into its monosaccharide components . Industrial production methods often utilize solid-state biocatalysis, where plant-derived rutin is converted to quercetin and rutinose using recombinant rutinosidase from Aspergillus niger .
Analyse Des Réactions Chimiques
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of rutinose can be catalyzed by enzymes such as rutinosidase, resulting in the formation of L-rhamnose and D-glucose . Oxidation reactions involving rutinose can lead to the formation of different oxidized derivatives, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide and enzymes like oxidases . Glycosylation reactions involve the addition of glycosyl groups to rutinose, forming glycosylated derivatives .
Applications De Recherche Scientifique
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal has various scientific research applications across multiple fields. In chemistry, it is used as a substrate for studying enzyme kinetics and specificity, particularly for glycosidases and glycosyltransferases . In biology, rutinose-conjugated flavonoids like rutin and hesperidin are studied for their antioxidant, anti-inflammatory, and anti-cancer properties . In medicine, rutinose-containing compounds are investigated for their potential therapeutic effects, such as improving capillary fragility and reducing inflammation . In the industry, rutinose is used in the production of natural sweeteners and as a precursor for synthesizing other valuable compounds .
Comparaison Avec Des Composés Similaires
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal is similar to other disaccharides like rhamnose and glucose, but its unique structure as a rhamnosyl-glucose disaccharide distinguishes it from others . Similar compounds include hesperidin, hesperetin, and rhamnose, which also exhibit biological activities such as anti-aging and enzyme inhibition . This compound’s uniqueness lies in its presence in specific flavonoid glycosides and its role in the bioavailability and activity of these compounds .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(22-4)21-3-6(15)9(18)8(17)5(14)2-13/h2,4-12,14-20H,3H2,1H3/t4-,5-,6+,7-,8+,9+,10+,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCUQCIDSHOHI-IFLAJBTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896972 | |
| Record name | 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-74-4 | |
| Record name | Rutinose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutinose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-(6-Deoxy-alpha-L-mannopyranosyl)-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-(6-deoxy-α-L-mannopyranosyl)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUTINOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C4U3505G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of rutinose?
A: Rutinose is a disaccharide composed of glucose and rhamnose linked by an α-L-rhamnopyranosyl-(1→6)-β-D-glucose bond. []
Q2: What is the molecular formula and weight of rutinose?
A: The molecular formula of rutinose is C12H22O10 and its molecular weight is 326.3 g/mol. []
Q3: Are there any characteristic spectroscopic data available for rutinose?
A: NMR spectroscopy has been used to characterize rutinose and its derivatives. [, ] Mass spectrometry has also been employed to identify rutinose and its fragments. [, ]
Q4: What are the main dietary sources of rutinose?
A: Rutinose is commonly found in citrus fruits, buckwheat, cherries, apricots, grapes, onions, plums, and oranges. It is also present in various other edible fruits, cereals, leaves, and stems. []
Q5: What are the known biological activities of rutinose and its derivatives?
A: Rutinose itself has shown anti-aging properties by inhibiting elastase, hyaluronidase, and collagenase activity in human skin cells. [] Rutinose-conjugated flavonoids exhibit various biological activities including antioxidant, antibacterial, antiviral, anti-inflammatory, antidiabetic, and hepatoprotective effects. [, , , , ]
Q6: Do the sugar moieties influence the biological activity of flavonoid glycosides?
A: Yes, the presence and nature of the sugar moiety significantly impact the biological activity of flavonoids. For instance, quercetin glycosides with different sugar moieties (hyperoside, isoquercitrin, quercitrin, and rutin) exhibited different redox potentials, lipophilicity, and prooxidant reactivity. [] Additionally, the presence of rutinose at the C7 position of hesperidin and naringin has been shown to attenuate their inhibitory effects on lipopolysaccharide-induced nitric oxide production in macrophages, suggesting that rutinose can negatively influence the bioactivity of certain flavonoids. []
Q7: How are rutinose-containing compounds metabolized in the gut?
A: The gut microbiota plays a crucial role in the metabolism of rutinose-containing compounds. Specifically, certain bacteria possess α-l-rhamnosidases that can cleave the bond between rhamnose and glucose in rutinose, releasing the aglycone and enabling its absorption in the colon. [, ]
Q8: Are there differences in the metabolism of flavonoids depending on the sugar moiety?
A: Yes, studies in pigs have shown that the aglycone and sugar moieties can significantly alter the absorption and metabolism of anthocyanins. For instance, anthocyanins containing rutinose or sambubiose were primarily excreted intact in the urine, while monoglycosides underwent methylation and/or glucuronidation. []
Q9: What is the bioavailability of rutinose-containing compounds?
A: The bioavailability of rutinose-conjugated compounds depends on several factors, including the type of aglycone, the specific sugar moiety, and the composition of the gut microbiota. While some rutinosides, like rutin, exhibit limited absorption in the small intestine and require microbial hydrolysis in the colon, others might be absorbed directly. [, , ]
Q10: What enzymes are involved in the hydrolysis of rutinose?
A: α-l-Rhamnosidases are the primary enzymes responsible for hydrolyzing the bond between rhamnose and glucose in rutinose. These enzymes are found in various microorganisms, including bacteria and fungi. [, , , ]
Q11: Can rutinose be enzymatically synthesized?
A: Yes, rutinose can be synthesized from glucose and rhamnose using fungal α-l-rhamnosidases in a reverse hydrolysis reaction. []
Q12: What are the applications of enzymes that hydrolyze or synthesize rutinose?
A12: These enzymes have potential applications in various fields:
- Food industry: Enhancing flavor profiles by releasing aroma compounds from their glycosylated precursors. []
- Pharmaceutical industry: Producing bioactive aglycones from their less bioavailable glycosylated forms. []
- Biotechnology: Synthesizing novel glycosides with tailored properties. [, ]
Q13: What are the applications of rutinose and its derivatives in the food industry?
A: Rutinose-conjugated flavonoids, like rutin, contribute to the color, flavor, and nutritional value of various food products. [] They also act as natural antioxidants, increasing the shelf-life of food products. []
Q14: Are there any applications of rutinose in the pharmaceutical industry?
A: Rutin, a prominent rutinoside, is used in dietary supplements due to its potential health benefits, including antioxidant and anti-inflammatory activities. []
Q15: What is known about the material compatibility and stability of rutinose?
A: Rutinose exhibits good stability under various conditions. Research has focused on the stability of rutin, demonstrating its susceptibility to degradation under certain conditions. Strategies to improve the stability of rutin, such as encapsulation, have been explored. [, ]
Q16: What analytical techniques are commonly used to characterize and quantify rutinose and its derivatives?
A16:
Q17: What are the key areas of ongoing research related to rutinose?
A17: Ongoing research focuses on:
- Elucidating the detailed mechanisms of action of rutinose and its derivatives in various biological systems. [, , ]
- Developing efficient and sustainable methods for the enzymatic synthesis of novel rutinosides with improved bioactivities and bioavailabilities. [, ]
- Exploring the potential applications of rutinose and its derivatives in food, pharmaceutical, and cosmetic industries. [, , ]
- Investigating the impact of different food processing techniques on the stability and bioavailability of rutinose-containing compounds. []
Q18: Are there any specific regulations concerning the use of rutinose in food or pharmaceuticals?
A: Regulatory aspects vary depending on the specific application and geographical region. Generally, rutinose-containing compounds used in food and supplements are subject to safety regulations and labeling requirements. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
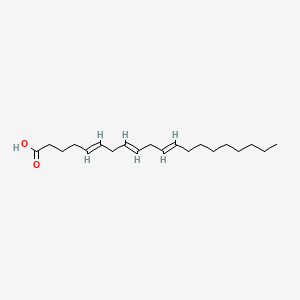
![2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B1238181.png)
![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)


